molecular formula C21H19FN2O2 B15192226 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide CAS No. 131842-91-6

4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide

Cat. No.: B15192226
CAS No.: 131842-91-6
M. Wt: 350.4 g/mol
InChI Key: PBIFUEVXWGITSK-UHFFFAOYSA-N
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Description

4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated hydroxyphenyl group and a naphthalenylmethylene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide typically involves the condensation of gamma-aminobutyramide with a substituted benzophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and reagents like carbonyl diimidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid receptors, which play a crucial role in the central nervous system. This modulation can lead to changes in neuronal excitability and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Chlorophenyl)-1-naphthalenylmethylene)amino)butanamide
  • 4-(((5-Fluoro-2-hydroxyphenyl)-1-benzylmethylene)amino)butanamide
  • 4-(((5-Fluoro-2-hydroxyphenyl)-1-phenylmethylene)amino)butanamide

Uniqueness

4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide is unique due to its specific structural features, such as the presence of a fluorinated hydroxyphenyl group and a naphthalenylmethylene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

131842-91-6

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-[[(5-fluoro-2-hydroxyphenyl)-naphthalen-1-ylmethylidene]amino]butanamide

InChI

InChI=1S/C21H19FN2O2/c22-15-10-11-19(25)18(13-15)21(24-12-4-9-20(23)26)17-8-3-6-14-5-1-2-7-16(14)17/h1-3,5-8,10-11,13,25H,4,9,12H2,(H2,23,26)

InChI Key

PBIFUEVXWGITSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=NCCCC(=O)N)C3=C(C=CC(=C3)F)O

Origin of Product

United States

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